molecular formula C13H11ClF3N3O B2433463 2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 2379986-34-0

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B2433463
CAS No.: 2379986-34-0
M. Wt: 317.7
InChI Key: WNLZWVTVKXXMKL-UHFFFAOYSA-N
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Description

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 5-chloropyrimidine with 4-(trifluoromethyl)phenylmagnesium bromide, followed by the addition of ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c14-10-5-18-12(19-6-10)20-7-11(21)8-1-3-9(4-2-8)13(15,16)17/h1-6,11,21H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLZWVTVKXXMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC2=NC=C(C=N2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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